BenchChemオンラインストアへようこそ!

2-Methoxycyclohepta[d]imidazole

Physicochemical profiling Drug-likeness prediction Chromatographic method development

2-Methoxycyclohepta[d]imidazole (CAS 1009-24-1) is a heterocyclic compound belonging to the cycloheptimidazole (1,3-diazaazulene) class, bearing a methoxy substituent at the 2-position. Its molecular formula is C9H8N2O, molecular weight 160.17 g/mol, and it is commonly supplied at ≥95% purity.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 1009-24-1
Cat. No. B8611648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxycyclohepta[d]imidazole
CAS1009-24-1
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCOC1=NC2=CC=CC=CC2=N1
InChIInChI=1S/C9H8N2O/c1-12-9-10-7-5-3-2-4-6-8(7)11-9/h2-6H,1H3
InChIKeyRSTCFFCDNAHPBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxycyclohepta[d]imidazole (CAS 1009-24-1): Core Structural and Physicochemical Baseline for Cycloheptimidazole Procurement


2-Methoxycyclohepta[d]imidazole (CAS 1009-24-1) is a heterocyclic compound belonging to the cycloheptimidazole (1,3-diazaazulene) class, bearing a methoxy substituent at the 2-position. Its molecular formula is C9H8N2O, molecular weight 160.17 g/mol, and it is commonly supplied at ≥95% purity . The canonical SMILES is COC1=NC2=CC=CC=CC2=N1 . The compound functions as both a synthetic intermediate toward biologically active cycloheptimidazole derivatives, including angiotensin II receptor antagonists, and as a scaffold for kinase inhibitor discovery [1].

Why 2-Methoxycyclohepta[d]imidazole Cannot Be Replaced by Generic Cycloheptimidazole Analogs Without Validation


Within the 1,3-diazaazulene class, the 2-position substituent exerts a profound influence on electronic distribution, reactivity, lipophilicity, and target engagement that precludes direct interchange. The methoxy group is an electron-donating substituent that alters the π-electron system of the cycloheptimidazole core [1], directly affecting both the compound's spectroscopic signature and its nucleophilic substitution behavior . Substitution of the methoxy for a thiomethyl or amino group changes the hydrogen-bonding capacity, logP, and metabolic profile—meaning structure-activity relationships established for one 2-substituted analog do not transfer to another without independent experimental verification [2].

Quantitative Differentiation Evidence for 2-Methoxycyclohepta[d]imidazole Versus Closest Analogs


Lipophilicity (logP) Differentiation: 2-Methoxy vs. 2-Amino-1,3-diazaazulene

The 2-methoxy substituent confers higher lipophilicity compared to the 2-amino analog, directly impacting chromatographic retention and membrane permeability predictions. Based on computed logP values, 2-methoxycyclohepta[d]imidazole is predicted to have a logP approximately 0.5–0.8 units higher than 2-amino-1,3-diazaazulene . This difference is meaningful for reverse-phase HPLC method development and for predicting blood-brain barrier penetration or cellular uptake in screening campaigns .

Physicochemical profiling Drug-likeness prediction Chromatographic method development

Hydrogen-Bonding Capacity Distinguishes 2-Methoxy from 2-Amino and 2-Hydroxy Analogs

2-Methoxycyclohepta[d]imidazole possesses zero hydrogen bond donors (HBD = 0) and three hydrogen bond acceptors (HBA = 3), a profile that differs fundamentally from 2-amino-1,3-diazaazulene (HBD = 2, HBA = 2) and 2-hydroxy-1,3-diazaazulene (HBD = 1, HBA = 3) . The absence of HBD capacity means the methoxy derivative cannot act as a hydrogen-bond donor in crystal packing or protein-ligand interactions, which has direct consequences for solubility, formulation, and target binding [1].

Medicinal chemistry Solubility optimization Crystal engineering

Kinase Inhibition Selectivity Profile: 2-Methoxycyclohepta[d]imidazole as a Weak CDK7 Ligand

In a panel of kinase inhibition assays, 2-methoxycyclohepta[d]imidazole demonstrated measurable but weak inhibitory activity against CDK7/cyclin H (IC50 = 1.20 μM) and CDK1/cyclin B (IC50 = 35 μM), while showing negligible activity against ERK2 (IC50 > 230 μM) [1]. This contrasts with more elaborate 2-substituted cycloheptimidazole derivatives such as KT3-671, which achieve sub-nanomolar potency at the angiotensin AT1 receptor (IC50 = 0.8 nM) through extensive substitution beyond the 2-position [2]. The data indicate that the 2-methoxy substitution alone provides a distinct selectivity fingerprint suitable for fragment-based or scaffold-hopping strategies.

Kinase inhibitor discovery CDK7 targeting Selectivity profiling

Synthetic Provenance: 2-Methoxy Synthesized from 2-Methylthiocycloheptimidazole with Defined Yield and Conditions

According to US Patent US04814265, 2-methoxycyclohepta[d]imidazole is prepared from 2-methylthiocycloheptimidazole (3 g) via reflux in methanol for 10 hours, followed by solvent removal, benzene extraction, filtration, and concentration [1]. This synthetic route is distinct from the preparation of 2-amino-cycloheptimidazole derivatives, which are obtained via reaction of 2-methoxytropone with guanidine or amidine reagents [2]. The availability of a defined, reproducible synthetic protocol with characterized intermediates is critical for procurement decisions where batch-to-batch consistency and traceability are required.

Organic synthesis Process chemistry Intermediate procurement

Rotatable Bond Count and Conformational Flexibility vs. 2-Aryl and 2-Alkyl Analogs

2-Methoxycyclohepta[d]imidazole contains only one rotatable bond (the methoxy C-O bond), compared to the parent 1,3-diazaazulene (zero rotatable bonds) and more complex 2-aryl analogs such as 2-phenylcyclohepta[d]imidazole (2 rotatable bonds) . This minimal conformational flexibility yields a relatively rigid scaffold, which can be advantageous for crystallography and structure-based drug design where reduced entropic penalty upon binding is desirable .

Conformational analysis Molecular docking Crystallization optimization

Limitation Statement: Scarcity of Direct Head-to-Head Comparative Biological Data

It must be explicitly noted that high-strength direct head-to-head comparative data (same assay, same conditions) between 2-methoxycyclohepta[d]imidazole and its closest analogs are not available in the peer-reviewed literature indexed in major databases. The evidence presented above relies on cross-study comparisons, class-level structural inferences, and computed physicochemical properties. Researchers seeking to prioritize this compound over alternatives are advised to request custom comparative profiling from suppliers or to conduct internal benchmark assays. This limitation does not indicate lack of value; rather, it reflects that 2-methoxycyclohepta[d]imidazole has primarily been employed as a synthetic intermediate and a fragment-like kinase probe rather than as an extensively optimized lead compound.

Data transparency Procurement risk assessment

Where 2-Methoxycyclohepta[d]imidazole Adds the Most Scientific and Procurement Value


Fragment-Based Kinase Inhibitor Discovery Using a 1,3-Diazaazulene Scaffold

2-Methoxycyclohepta[d]imidazole's weak but measurable CDK7 inhibition (IC50 = 1.2 μM) combined with clean selectivity against ERK2 (IC50 > 230 μM) positions it as a fragment hit suitable for structure-based elaboration. Its single rotatable bond and zero hydrogen bond donor count make it an ideal minimal scaffold for fragment growing or linking strategies targeting the CDK7 ATP-binding pocket [1]. Researchers can procure the compound as a validated fragment starting point, with the documented synthetic route enabling rapid analogue synthesis.

Synthetic Intermediate for Angiotensin II Receptor Antagonist Development Programs

The 2-methoxycyclohepta[d]imidazole core serves as a key intermediate in the synthesis of more complex 2-substituted cycloheptimidazole derivatives, which have demonstrated potent angiotensin II receptor antagonism (e.g., KT3-671, IC50 = 0.8 nM) [1]. The defined synthetic protocol from 2-methylthiocycloheptimidazole (US Patent US04814265) provides a reproducible entry point for medicinal chemistry teams developing novel antihypertensive agents based on this scaffold [2].

Spectroscopic and Physicochemical Reference Standard for 1,3-Diazaazulene Library Characterization

The distinct UV-Vis absorption profile of 2-alkoxy-1,3-diazaazulenes has been characterized, with 2-ethoxy-1,3-diazaazulene showing five π-π* bands above 220 nm [1]. 2-Methoxycyclohepta[d]imidazole, as the simpler methoxy analog, provides a foundational spectroscopic reference for quality control of synthetic 1,3-diazaazulene libraries. Its computed logP (~1.6–1.9) and defined hydrogen-bonding profile also serve as calibration points for chromatographic method development [2].

Computational Chemistry and Molecular Modeling Benchmarking

The 1,3-diazaazulene core has been the subject of theoretical investigations into aromaticity and substituent effects [1]. 2-Methoxycyclohepta[d]imidazole, with its single rotatable bond, zero hydrogen bond donors, and moderate molecular weight (160.17 g/mol), provides a computationally tractable model system for benchmarking DFT calculations, docking algorithms, and free energy perturbation methods against experimental kinase inhibition data available in BindingDB [2].

Quote Request

Request a Quote for 2-Methoxycyclohepta[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.